molecular formula C21H15BrO4 B5199867 2-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione

2-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B5199867
M. Wt: 411.2 g/mol
InChI Key: YQXSKEODOUOWRV-UHFFFAOYSA-N
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Description

2-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, an ethoxy group, and a prop-2-yn-1-yloxy group attached to a benzylidene-indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione typically involves multiple steps. One common approach is to start with the preparation of the benzylidene-indene-dione core, followed by the introduction of the bromine, ethoxy, and prop-2-yn-1-yloxy groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylidene-indene-dione derivatives with different substituents, such as:

  • 2-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione
  • 2-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione

Uniqueness

The uniqueness of 2-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione lies in its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

2-[(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO4/c1-3-9-26-21-17(22)11-13(12-18(21)25-4-2)10-16-19(23)14-7-5-6-8-15(14)20(16)24/h1,5-8,10-12H,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXSKEODOUOWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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